molecular formula C21H13ClN2O3 B12191006 N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B12191006
M. Wt: 376.8 g/mol
InChI Key: ALRXNBFMQRRPLQ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 2-chlorophenyl group and at position 6 with a pyridine-4-carboxamide moiety. Chromone derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The pyridine-4-carboxamide group may contribute to hydrogen bonding and π-π stacking interactions, critical for molecular recognition in enzyme inhibition .

Properties

Molecular Formula

C21H13ClN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H13ClN2O3/c22-17-4-2-1-3-15(17)20-12-18(25)16-11-14(5-6-19(16)27-20)24-21(26)13-7-9-23-10-8-13/h1-12H,(H,24,26)

InChI Key

ALRXNBFMQRRPLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the chlorophenyl group and the pyridine carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and inferred properties of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide and its analogs:

Compound Name Core Structure Substituent at Chromone Position 2 Molecular Formula Molecular Weight (g/mol) Predicted LogP<sup>a</sup> Notable Features
This compound (Target) Chromen-4-one 2-Chlorophenyl C21H15ClN2O3 378.81 ~3.2 Chlorine enhances lipophilicity and electron-withdrawing effects .
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide Chromen-4-one 4-Fluorophenyl C21H15FN2O3 362.36 ~2.8 Fluorine increases electronegativity, potentially improving metabolic stability .
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide Chromen-4-one 4-tert-Butylphenyl C25H22N2O3 398.46 ~4.5 Bulky tert-butyl group enhances lipophilicity but may reduce solubility .
NB480 (Pyrrolo[2,3-c]pyridine derivative)<sup>b</sup> Pyrrolopyridine 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine C22H19N3O2 357.41 ~2.5 Dual BET/HDAC inhibitor; fused ring system alters binding kinetics .

<sup>a</sup> LogP values estimated using fragment-based methods (e.g., Crippen’s method).
<sup>b</sup> Structural analog with a different core but similar carboxamide functionality.

Key Comparisons:

Substituent Effects on Lipophilicity and Binding: The 2-chlorophenyl group in the target compound increases lipophilicity (LogP ~3.2) compared to the 4-fluorophenyl analog (LogP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects :

  • Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme active sites, whereas fluorine’s smaller size and electronegativity favor metabolic stability .

Biological Implications :

  • Chromone derivatives are associated with kinase inhibition, while pyrrolopyridine analogs like NB480 demonstrate dual epigenetic modulation (BET/HDAC inhibition), highlighting the impact of core structure on target selectivity .

Structural Analogs in Patent Literature

Several benzothiazole-acetamide derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ) share the 2-chlorophenyl motif but differ in core structure and functional groups (acetamide vs. carboxamide) . These compounds likely exhibit divergent binding modes due to reduced hydrogen-bonding capacity of the acetamide group.

Biological Activity

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a chlorophenyl group, a chromenone core, and a pyridine carboxamide moiety, contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C21H13ClN2O3
  • Molecular Weight : 376.8 g/mol
  • IUPAC Name : N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
  • Canonical SMILES : C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)Cl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the chromenone core.
  • Introduction of the chlorophenyl group.
  • Addition of the pyridine carboxamide moiety.

These steps often require careful optimization of reaction conditions to ensure high yield and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections detail specific findings related to its biological effects.

Anticancer Activity

  • Mechanism of Action : The compound appears to interact with specific molecular targets such as enzymes or receptors involved in cancer progression, potentially inhibiting their activity due to its structural features .
  • Cell Line Studies : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance:
    • IC50 Values : The compound exhibited significant growth inhibition in cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values indicating effective potency compared to standard chemotherapeutics .
  • Case Study Example : A study involving the use of this compound demonstrated its ability to induce apoptosis in tumor cells, with effective concentrations ranging from 30–100 nM, highlighting its potential as a multikinase inhibitor .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in preclinical models. The specific pathways involved may include the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • The chlorophenyl group enhances lipophilicity, aiding in cellular uptake.
  • The chromenone core is known for its ability to interact with DNA and proteins, suggesting a mechanism for its anticancer effects.

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerA431, Jurkat0.03 - 0.1Induction of apoptosis
Anti-inflammatoryVarious preclinical modelsNot specifiedInhibition of pro-inflammatory cytokines

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